Cas no 12224-41-8 (Fluorescent brightener 185)

Fluorescent brightener 185 structure
Fluorescent brightener 185 structure
Product Name:Fluorescent brightener 185
CAS No:12224-41-8
MF:C18H10N2O2S
MW:318.349202632904
CID:94541
PubChem ID:17867
Update Time:2025-04-18

Fluorescent brightener 185 Chemical and Physical Properties

Names and Identifiers

    • Fluorescent brightener 185
    • C.I. Fluorescent Brightener 185
    • Fluorescent brightening agent 185
    • FLUORESCENTBRIGHTENEREBF
    • Optical Brightening Agent EBF C. I. 185
    • US8703811, 83
    • BENZOXAZOLE,2,2'-(2,5-THIOPHENEDIYL)BIS-
    • CHEMBL3694233
    • Q27285976
    • Fluorescent brightener 185
    • 2,2'-(2,5-Thiophenediyl)bisbenzoxazole
    • EINECS 220-685-1
    • FT-0714806
    • TINOPAL SOP
    • FBA-185
    • 2,2'-(2,5-Thiophenediyl)bis-benzoxazole
    • UNII-P104CN84X2
    • A905135
    • C.I. Fluorescent brightening agent 190
    • 2,2'-Thiophene-2,5-diylbis(benzoxazole)
    • DTXSID8051966
    • 2,5-DI(Benzoxazol-2-YL)thiophene
    • C.I. FLUORESCENT BRIGHTENER 172
    • 2,2'-(2,5-THIOPHENEDIYL)BIS(BENZOXAZOLE)
    • Thiophene, 2,5-di(benzoxazol-2-yl)-
    • C.I. 515240
    • Thiophenebis(benzoxazolyl)
    • 2,5-Bis(2-benzoxazoyl)thiophene
    • 12224-41-8
    • 2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
    • 2866-43-5
    • P104CN84X2
    • C18H10N2O2S
    • BDBM120341
    • Uvitex EBF
    • AS-75907
    • 2,5-BIS(2-BENZOXAZOLYL)THIOPHENE
    • Uvitex sof
    • Fluorescent Brightener 185 ;2,2'-(2,5-Thiophenediyl)bis-benzoxazole
    • AKOS005444378
    • Benzoxazole, 2,2'-(2,5-thiophenediyl)bis-
    • 2,5-di(benzo[d]oxazol-2-yl)thiophene
    • 2,5-Bis(benzoxazol-2-yl)thiophene
    • Fluorescent Brightener 185(2866-43-5/12224-41-8 pound(c)
    • SCHEMBL39752
    • NS00049345
    • SOF (fluorescent brightener)
    • CBDivE_007759
    • W-109831
    • C.I. Fluorescent Brightening Agent 185
    • Fba 185
    • Inchi: 1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H
    • InChI Key: UGFSLKRMHPGLFU-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C1=NC2C=CC=CC=2O1)C1=NC2C=CC=CC=2O1

Computed Properties

  • Exact Mass: 318.04600
  • Monoisotopic Mass: 318.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 80.3Ų

Experimental Properties

  • PSA: 80.30000
  • LogP: 5.36450
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.